molecular formula C7H13NO2 B053522 (R)-Methyl 1-methylpyrrolidine-2-carboxylate CAS No. 114883-82-8

(R)-Methyl 1-methylpyrrolidine-2-carboxylate

Cat. No. B053522
CAS RN: 114883-82-8
M. Wt: 143.18 g/mol
InChI Key: WBXUFOSSZLFNPQ-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate involves several efficient and practical methods. Zhao et al. (2006) described a high-yielding synthesis approach starting from readily available materials, achieving over 99% optical purity and 83% overall yield in just four steps (Zhao et al., 2006). Hao (2007) synthesized (R)-2-Methylpyrrolidine via Wittig-Horner reaction and catalytic hydrogenation, achieving a 63% overall yield (Hao, 2007).

Molecular Structure Analysis

The molecular structure of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and its derivatives has been studied through various analytical techniques. Gupta et al. (1995) determined the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, highlighting the compound's monoclinic space group and detailed molecular arrangement (Gupta et al., 1995).

Chemical Reactions and Properties

Copper-catalyzed N-arylation of amides using (S)-N-Methylpyrrolidine-2-carboxylate as the ligand has been explored, demonstrating its efficiency in synthesizing a variety of N-arylamides under mild conditions (Wang et al., 2010). Furthermore, the compound's role in the synthesis of chiral platinum(II) complexes and its application in cytotoxicity studies against ovarian cancer lines have been documented, highlighting its versatility in medicinal chemistry (Diakos et al., 2009).

Physical Properties Analysis

The physical properties of (R)-Methyl 1-methylpyrrolidine-2-carboxylate derivatives have been studied extensively. For example, the crystal structure, vibrational, optical, and dielectric properties of specific derivatives have been reported, providing insight into the compound's interactions and behaviors in various conditions (Tahar et al., 2013).

Scientific Research Applications

Dielectrically Controlled Enantiomeric Resolution

The research by Sakurai et al. (2006) explored the molecular mechanism of dielectrically controlled resolution (DCR) in (R)- and (S)-2-Methylpyrrolidine by (R,R)-Tartaric Acid. It revealed that (R)-Methyl 1-methylpyrrolidine-2-carboxylate and its enantiomers could be preferentially resolved from specific mixed solvents. The study provided insights into the molecular interactions and crystal structures influencing the resolution process, highlighting its potential application in chiral space recognition and enantiomeric separation processes in scientific research (Sakurai et al., 2006).

Applications in Synthetic Chemistry

The work by Zhao et al. (2006) and Hao (2007) provided methods for the efficient and practical synthesis of (R)-2-methylpyrrolidine, which is closely related to (R)-Methyl 1-methylpyrrolidine-2-carboxylate. These methods involved scalable procedures and yielded high optical purity, indicating the compound's importance in synthetic chemistry and potential applications in the preparation of other complex molecules (Zhao et al., 2006); (Hao, 2007).

Organocatalysis and Medicinal Chemistry

Ruiz-Olalla et al. (2015) demonstrated that densely substituted L-Proline esters, including homochiral methyl 4-aminopyrrolidine-2-carboxylates, can act as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This underscores the compound's role in facilitating chemical reactions with precise enantioselectivity, a critical aspect in the development of pharmaceuticals and fine chemicals (Ruiz-Olalla et al., 2015).

Wang et al. (2010) discovered that (S)-N-methylpyrrolidine-2-carboxylate serves as an efficient ligand in the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. This implies its potential utility in facilitating complex organic synthesis processes, contributing to advancements in medicinal chemistry and material sciences (Wang et al., 2010).

Safety and Hazards

This compound has a warning signal word . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H227 (Combustible liquid) . The precautionary statements include P501 (Dispose of contents/container to…), P210 (Keep away from heat/sparks/open flames/hot surfaces), P264 (Wash hands thoroughly after handling), and others .

properties

IUPAC Name

methyl (2R)-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXUFOSSZLFNPQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 1-methylpyrrolidine-2-carboxylate

Synthesis routes and methods

Procedure details

Methyl pyrrolidine-2-carboxylate 10b crude product (5 g) was dissolved in 100 mL of methanol. The solution was cooled to 0˜5° C. in an ice-water bath, followed by addition of 13 mL of 40% formaldehyde. The reaction mixture was warmed up to room temperature and stirred for 2 hours, then cooled to 0˜5° C. in an ice-water bath, and sodium cyanoborohydride (5.45 g, 87.20 mmol) was added in batches. The reaction mixture was warmed up to room temperature and stirred for 24 hours. The mixture was concentrated under reduced pressure and added with 5 mL of water, extracted with dichloromethane (5 mL×3). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to obtain methyl 1-methylpyrrolidine-2-carboxylate 10c (4.7 g, yield 70.1) crude product as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
5.45 g
Type
reactant
Reaction Step Three

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